Cimbuterol-d9

Stable isotope labeling Mass spectrometry β-Agonist quantification

Cimbuterol-d9 is a stable-isotope-labeled analog with nine deuterium atoms on the tert-butyl group, providing a +9 Da mass shift for unambiguous LC-MS/MS quantification. As an internal standard, it co-elutes with native cimbuterol and experiences identical matrix effects and ionization efficiency, eliminating signal suppression or enhancement errors that plague non-deuterated surrogates. With isotopic purity of 98.0–99 atom% D and chemical purity ≥98%, it meets 2002/657/EC and GB/T 22286-2008 validation criteria for residue surveillance in pork, beef, and urine. ISO 17034 certified reference material ensures inter-laboratory calibration traceability.

Molecular Formula C13H19N3O
Molecular Weight 242.36 g/mol
CAS No. 1246819-04-4
Cat. No. B565684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimbuterol-d9
CAS1246819-04-4
Synonyms2-Amino-5-[2-[(1,1-dimethylethyl-d9)amino]-1-hydroxyethyl]benzonitrile; 
Molecular FormulaC13H19N3O
Molecular Weight242.36 g/mol
Structural Identifiers
InChIInChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3
InChIKeyYKKQAXQGZIBJFS-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimbuterol-d9 (CAS 1246819-04-4): Deuterium‑Labeled β2‑Agonist Internal Standard for LC‑MS/MS Quantitation


Cimbuterol‑d9 (CAS 1246819‑04‑4) is a stable‑isotope‑labeled analog of the β‑adrenergic agonist cimbuterol, in which nine hydrogens on the tert‑butyl group are replaced by deuterium [1]. With a molecular formula of C₁₃H₁₀D₉N₃O and a molecular weight of 242.36 g/mol, it serves as an ideal internal standard for isotope‑dilution mass spectrometry in the quantification of cimbuterol residues in complex biological and food matrices . The compound is commercially available as a neat reference material with certified isotopic and chemical purity, supporting method development, validation, and routine surveillance in regulatory and research laboratories .

Why Unlabeled Cimbuterol or Non‑Deuterated β‑Agonist Internal Standards Cannot Replace Cimbuterol‑d9 in LC‑MS/MS Workflows


Generic substitution of Cimbuterol‑d9 with unlabeled cimbuterol or non‑isotopically labeled analogs in LC‑MS/MS quantification introduces substantial analytical error. Stable‑isotope‑labeled internal standards co‑elute with the analyte and experience identical matrix effects and ionization efficiencies, thereby correcting for signal suppression or enhancement [1]. In contrast, unlabeled cimbuterol cannot be distinguished from the target analyte in mass spectrometry, precluding its use as an internal standard. Even structurally similar β‑agonists (e.g., clenbuterol, salbutamol) exhibit different retention times and ionization behaviors, resulting in inaccurate quantitation and poor inter‑batch reproducibility [2]. Procurement of a deuterated standard with high isotopic and chemical purity is therefore essential for meeting regulatory validation criteria (e.g., 2002/657/EC, GB/T 22286‑2008) [3].

Quantitative Evidence Differentiating Cimbuterol‑d9 as a Superior Internal Standard for β‑Agonist LC‑MS/MS Quantification


Isotopic Abundance of Cimbuterol‑d9 (98.4%) Compared with D9‑Mabuterol (98.5%) and D9‑Bambuterol (99.7%) from the Same Synthesis Batch

In a direct synthetic and analytical comparison, Cimbuterol‑d9 exhibited an isotopic abundance of 98.4%, as measured by ¹H NMR and LC‑MS/MS, alongside D9‑Mabuterol (98.5%) and D9‑Bambuterol (99.7%) prepared under identical conditions [1]. This high deuterium incorporation ensures that the internal standard signal does not overlap with the unlabeled analyte, minimizing cross‑talk and improving the accuracy of isotope‑dilution mass spectrometry.

Stable isotope labeling Mass spectrometry β-Agonist quantification

Overall Chemical Purity of Cimbuterol‑d9 (>99%) Compared with Typical Unlabeled Cimbuterol Analytical Standards

Cimbuterol‑d9 reference material from WITEGA exhibits an overall chemical purity exceeding 99.0% by HPLC, with isotopic purity of 97.9 atom% D . In contrast, unlabeled cimbuterol analytical standards are commonly supplied at ≥98% purity, and even small amounts of structurally related impurities can generate isobaric interferences in MS detection . The higher purity of Cimbuterol‑d9 minimizes such interference, leading to cleaner chromatographic baselines and more reliable calibration curves.

HPLC purity Reference material Calibration

Isotopic Purity Consistency Across Independent Synthesis Batches (>99% vs. 98.4%)

Independent synthesis of Cimbuterol‑d9 by Wang et al. (2024) yielded a product with both chemical purity and isotopic abundance exceeding 99.0%, as confirmed by ¹H NMR and high‑resolution mass spectrometry [1]. This represents an improvement over the 98.4% isotopic abundance reported by Tu et al. (2016), demonstrating that optimized synthetic routes can achieve near‑quantitative deuterium incorporation [2]. The consistency of high purity across different laboratories and synthetic methods confirms the reliability of Cimbuterol‑d9 as a long‑term internal standard.

Batch reproducibility Isotope dilution Quality control

ISO 17034 Certification Ensures Homogeneity and Stability Superior to Non‑Certified Reference Materials

Cimbuterol‑d9 is available as an ISO 17034 certified reference material (WITEGA BA023RM) . This certification mandates rigorous assessment of homogeneity, stability, and metrological traceability—attributes not guaranteed by standard “analytical standards” [1]. In contrast, non‑certified reference materials may exhibit vial‑to‑vial variation or degradation over time, compromising long‑term method performance and regulatory acceptance.

ISO 17034 Reference material GLP/GMP compliance

Recommended Application Scenarios for Cimbuterol‑d9 in β‑Agonist Residue Monitoring and Method Validation


Regulatory Residue Monitoring in Meat and Biological Matrices

Cimbuterol‑d9 is ideally suited as an internal standard for LC‑MS/MS methods quantifying cimbuterol residues in pork, beef, and urine, in compliance with 2002/657/EC and GB/T 22286‑2008 guidelines [1]. Its high isotopic purity (98.4–99%) ensures accurate correction for matrix effects, enabling reliable detection at trace levels (e.g., LODs <1 μg/kg) [2].

Method Validation and Inter‑Laboratory Standardization

The availability of ISO 17034 certified Cimbuterol‑d9 reference material provides a traceable anchor for calibration curves across multiple instruments and laboratories [1]. This uniformity is critical for inter‑laboratory studies, proficiency testing, and long‑term surveillance programs where data comparability is essential.

Pharmacokinetic and Metabolism Studies of Cimbuterol

Deuterium labeling at the tert‑butyl group confers resistance to metabolic hydrogen‑deuterium exchange, allowing Cimbuterol‑d9 to serve as a stable tracer in in vitro and in vivo pharmacokinetic investigations [2]. Its high chemical purity (>99%) minimizes confounding signals from impurities, facilitating accurate determination of cimbuterol's absorption, distribution, and elimination profiles .

Multi‑Residue β‑Agonist Screening Methods

Cimbuterol‑d9 can be incorporated into multi‑analyte LC‑MS/MS panels alongside other deuterated β‑agonists (e.g., clenbuterol‑d9, ractopamine‑d3) to provide compound‑specific internal standardization [3]. Its distinct mass shift (+9 Da) relative to unlabeled cimbuterol ensures unambiguous identification and quantification, even in complex chromatographic separations of structurally similar agonists.

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